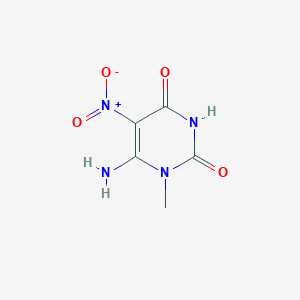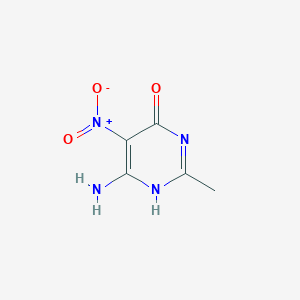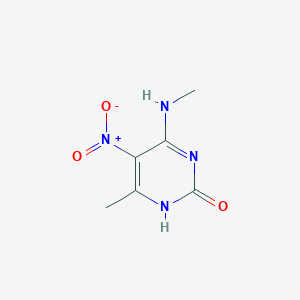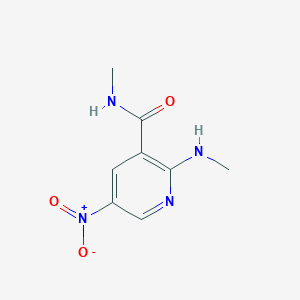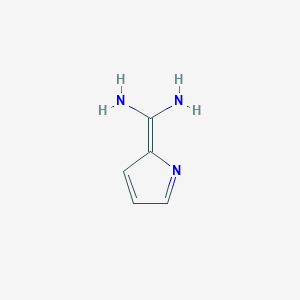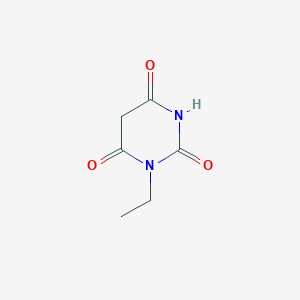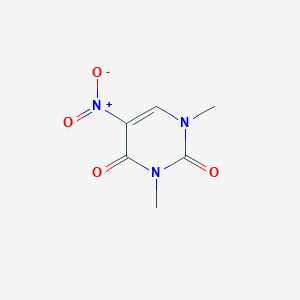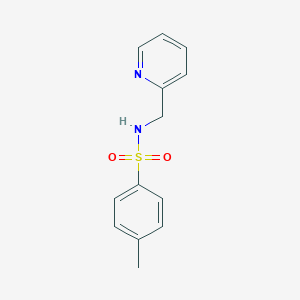![molecular formula C30H24N2 B189807 N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺 CAS No. 167218-30-6](/img/structure/B189807.png)
N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺
概述
描述
Compounds like “N4,N4,N4’-Triphenyl-[1,1’-biphenyl]-4,4’-diamine” are likely to be part of the larger family of triphenylamine derivatives . These compounds are often used in the field of organic electronics due to their excellent charge transport properties .
Synthesis Analysis
The synthesis of similar compounds often involves cross-coupling reactions such as the Buchwald–Hartwig reaction .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry studies .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and depend on the specific substituents present on the triphenylamine core .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their boiling point, density, and pKa, can be predicted using computational methods .科学研究应用
有机发光二极管中的空穴传输材料:已发现N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺衍生物在有机发光二极管中作为空穴传输材料具有稳定性和有效性。这些衍生物表现出高热稳定性和可逆氧化过程,使它们适用于有机发光器件(Li et al., 2013)。
电致磷光器件:合成了新型主体材料,其中包含N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺基团,用于黄色电致磷光器件。这些材料表现出高热和形态稳定性,并已成功用于具有高效率的有机发光二极管(Zhang et al., 2015)。
抗菌活性:对N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺的衍生物进行了抗菌活性研究。这种新型化合物显示出作为管理传染病的药剂的潜力,特别是对人类病原体如克雷伯氏菌属和金黄色葡萄球菌(Muddukrishnaiah et al., 2020)。
电子结构分析:对三苯胺衍生物的电子结构和分子轨道的研究,包括N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺,为了解它们作为空穴传输材料的性质提供了见解。这些分析对于理解和改善它们在有机发光二极管和其他电子器件中的性能至关重要(Wang et al., 2007)。
液晶取向层:这种化合物已用于合成适用于液晶垂直取向层的新型聚酰亚胺。将三苯胺单元引入这些聚酰亚胺中增强了它们的热稳定性,同时保持了溶解性,使它们适用于液晶显示器(Gong et al., 2014)。
电致变色器件:N4,N4,N4'-三苯基-[1,1'-联苯]-4,4'-二胺的衍生物已用于开发新型电致变色器件。这些材料表现出高着色效率和电化学稳定性,适用于智能窗户和显示器的应用(Wu et al., 2019)。
作用机制
未来方向
属性
IUPAC Name |
N-phenyl-4-[4-(N-phenylanilino)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2/c1-4-10-26(11-5-1)31-27-20-16-24(17-21-27)25-18-22-30(23-19-25)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29/h1-23,31H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPBZHOZZVRDHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621487 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine | |
CAS RN |
167218-30-6 | |
| Record name | N~4~,N~4~,N~4'~-Triphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)
